molecular formula C6H3ClN2O B1630627 4-Chlorobenzofurazan CAS No. 7116-16-7

4-Chlorobenzofurazan

Cat. No. B1630627
CAS RN: 7116-16-7
M. Wt: 154.55 g/mol
InChI Key: YLEBWUGKYMZPQQ-UHFFFAOYSA-N
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Description

4-Chlorobenzofurazan (CBF) is a yellow crystalline compound with the chemical formula C6H3ClN2O . It has a molecular weight of 154.55 g/mol . The IUPAC name for this compound is 4-chloro-2,1,3-benzoxadiazole .


Synthesis Analysis

A facile method to label amines is the use of a 4-chloro-7-nitrobenzofuran reagent (4-chloro-7-nitro-1,2,3-benzoxadiazole), also known as NBD-chloride . Molecules containing both an NBD moiety and a crown ether one are of high interest for the design of smart fluorescence and complexation systems .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzofurazan has been studied using FT-IR and FT-Raman spectra . Theoretical studies using DFT and its extension of TD-DFT methods combined with several topological analyses have been used to understand the nature and the intra-molecular charge transfer (ICT) abilities within the studied molecules .


Chemical Reactions Analysis

4-Chlorobenzofurazan is known for its strong electron-withdrawing properties, making it an exceptional electrophilic product of the nucleophilic aromatic substitution (S N Ar). Indeed, the activated chlorine atom in 4-chloro-7-nitrobenzofurazan, namely NBD-Cl, can undergo electrophilic aromatic substitution by phenoxide anion and also by primary or secondary amines .


Physical And Chemical Properties Analysis

4-Chlorobenzofurazan has a density of 1.5±0.1 g/cm3, a boiling point of 230.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 37.5±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 104.7±3.0 cm3 .

Scientific Research Applications

Summary of the Application

4-Chlorobenzofurazan is used in the synthesis of fluorescent probes, which are powerful tools with vast potential for application in chemical biology . These probes are used in various research areas, including studies of subcellular localization and mechanisms of action of bioactive compounds .

Methods of Application or Experimental Procedures

The fluorescent probe is a molecule that contains a fluorescent functional group, which changes its fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment . The composition of the probe can be varied to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .

Results or Outcomes

These molecules are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications . One of the main reasons for its use at scale is that the fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity .

2. Anticancer Activity

Summary of the Application

Benzofuran derivatives, which can be synthesized from 4-Chlorobenzofurazan, demonstrate a wide range of biological and pharmacological activities, including anticancer properties .

Methods of Application or Experimental Procedures

Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions . Medicinal chemists use its core to synthesize new derivatives that can be applied to a variety of disorders .

Results or Outcomes

Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

3. Thiol-Specific Reagent

Summary of the Application

4-Chlorobenzofurazan is used in the synthesis of a new fluorigenic thiol-specific reagent, ammonium 4-chloro-7-sulfobenzofurazan . This reagent is highly sensitive and can be removed from proteins by thiolysis with excess 2-mercaptoethanol .

Methods of Application or Experimental Procedures

The reagent is applied to proteins and binds to the thiol groups present . The bound reagent can then be detected due to its fluorescent properties .

Results or Outcomes

This method allows for the detection and quantification of thiol groups in proteins, which is important in various biochemical research areas .

4. Derivatization Reagent for Amine Groups Analysis

Summary of the Application

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is used as a pre and post-column derivatization reagent for amine groups analysis using chromatography . This method is used for the determination of organic substances in various matrices .

Methods of Application or Experimental Procedures

The compound is applied to the sample before or after it is loaded onto the chromatography column . The derivatized compounds can then be detected using a suitable detector .

Results or Outcomes

This method allows for the detection and quantification of amine groups in various samples, which is important in various analytical chemistry applications .

Safety And Hazards

4-Chlorobenzofurazan is not for medicinal or household use . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, the victim should be moved into fresh air and given artificial respiration if not breathing . If it comes in contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

4-chloro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEBWUGKYMZPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343896
Record name 4-Chlorobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzofurazan

CAS RN

7116-16-7
Record name 4-Chlorobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,1,3-benzoxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
RW Read, WP Norris - Australian journal of chemistry, 1985 - CSIRO Publishing
… For example, compound (2) is the sole product from nitration of 4-chlorobenzofurazan I-oxide while compound (3) was prepared from 5-chlorobenzofurazan 1-oxide, the structure of …
Number of citations: 35 www.publish.csiro.au
JL Andrews, P Ghosh, B Ternai… - Archives of Biochemistry …, 1982 - Elsevier
… the synthesis and study of a new fluorigenic, thiol-specific reagent, ammonium 4-chloro-7-sulfobenzofurazan, which is readily prepared by sulfonation of 4-chlorobenzofurazan. …
Number of citations: 55 www.sciencedirect.com
FS Levinson, MI Evgen'ev, EA Ermolaeva… - Pharmaceutical …, 2003 - Springer
… It should be noted that morpholine reacts with 4-chlorobenzofurazan only at 50 – 60C, while the … the mobilities of chlorine in 4-chlorobenzofurazan and 4-chloro-7- nitrobenzofurazan. …
Number of citations: 7 link.springer.com
RM Bolton, VS Haritos, MW Whitehouse… - Analytical biochemistry, 1994 - Elsevier
… 1) is a synthetic, fluorigenic reagent which is prepared by sulfonation of 4-chlorobenzofurazan. Synthesis of this compound was first reported by Andrews and co-workers in 1982 (9), …
Number of citations: 7 www.sciencedirect.com
D Dal Monte, E Sandri, L Di Nunno, S Florio… - Journal of the …, 1971 - pubs.rsc.org
The reactivity in methanol of methoxide ion with each of 4-fluoro-, 4-chloro-, 4-bromo-, 5-chloro-, 4-chloro- 5-nitro-, 5-chloro-4-nitro-, and 5-bromo-4-nitro-benzofurazan, and 5-chloro- …
Number of citations: 16 pubs.rsc.org
MI Evgen'ev, FS Levinson - Chemistry of Heterocyclic Compounds, 1991 - Springer
… shift of the maximum of the absorption band of the reaction product as compared with the absorption band of the corresponding reagent) in reactions of 5,7-dinitro-4-chlorobenzofurazan…
Number of citations: 4 link.springer.com
FS Levinson, MI Evgen'ev, EA Ermolaeva… - Pharmaceutical …, 2003 - Springer
… At the same time, it is known that 4-chlorobenzofurazan [2] and benzofurazan [3] are readily … reactivity of chlorobenzodifurazan and 4-chlorobenzofurazan with respect to nucleophiles [1]…
Number of citations: 4 link.springer.com
JJK Boulton, P Kirby - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
… The reactivity of 4-chlorobenzofurazan towards methoxide ion is about the same as that of o-nitrochlorobenzene, but the reactivity of 4-chloro-5-nitrobenzofurazan towards the same …
Number of citations: 3 pubs.rsc.org
C Remes, A Paun, I Zarafu, M Tudose, MT Caproiu… - Bioorganic …, 2012 - Elsevier
… To 225 mg 4-aminoantipyrine (1.1 mmol) dissolved in 10 mL DMF were added 200 mg (1 mmol) 7-nitro-4-chlorobenzofurazan and 200 mg solid sodium hydrogencarbonate, and the …
Number of citations: 22 www.sciencedirect.com
LK Dyall - Organic mass spectrometry, 1989 - Wiley Online Library
… Primary loss of CO from the molecular ion is not general, being seen only for 4-chlorobenzofurazan oxide (0.8% abundance of this daughter ion) and 4nitrobenzofurazan oxide (0.5%). …

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